4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
説明
特性
IUPAC Name |
4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-14-5-3-4-6-16(14)20-18(25)21-9-7-15(8-10-21)23-13-17(24)22(19(23)26)11-12-27-2/h3-6,15H,7-13H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCNMJVNOPULIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide likely involves multiple steps, including the formation of the piperidine ring, the introduction of the imidazolidinone moiety, and the attachment of the methoxyethyl group. Typical reaction conditions might include:
Formation of Piperidine Ring: This could involve cyclization reactions using appropriate starting materials.
Introduction of Imidazolidinone Moiety: This might be achieved through condensation reactions.
Attachment of Methoxyethyl Group: This could involve alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysts: Use of specific catalysts to increase reaction efficiency.
Solvents: Selection of solvents that maximize yield and minimize environmental impact.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could target the imidazolidinone moiety.
Substitution: Substitution reactions might occur at various positions on the piperidine ring or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing imidazolidinone structures have been shown to induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The specific compound under consideration may possess similar mechanisms of action, warranting investigation into its efficacy against tumor growth.
Neuropharmacological Effects
Piperidine derivatives are often explored for their neuropharmacological effects. Research has demonstrated that modifications in the piperidine structure can influence neurotransmitter activity, potentially leading to applications in treating neurological disorders such as depression or anxiety. The unique combination of functional groups in this compound may enhance its ability to cross the blood-brain barrier, further supporting its therapeutic potential.
Synthesis and Development
The synthesis of 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide typically involves multi-step reactions:
- Formation of the Piperidine Ring : This may involve cyclization reactions using appropriate precursors.
- Introduction of the Imidazolidinone Moiety : Achieved through condensation reactions.
- Attachment of the Methoxyethyl Group : This could be accomplished via alkylation techniques.
These synthetic routes are essential for producing this compound in sufficient quantities for biological testing and further research.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds similar to 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide , suggesting promising avenues for its application:
- Antitumor Studies : Research has shown that compounds with imidazolidinone structures can effectively inhibit cancer cell proliferation in vitro. For example, derivatives tested against human breast cancer cell lines exhibited significant cytotoxicity .
- Neuropharmacological Investigations : Investigations into piperidine derivatives have revealed their potential as anxiolytic agents. Compounds structurally related to this compound showed enhanced binding affinity to serotonin receptors, indicating possible therapeutic use in anxiety disorders.
作用機序
The mechanism of action would depend on the specific biological target. For example:
Molecular Targets: The compound might interact with enzymes, receptors, or other proteins.
Pathways Involved: It could modulate specific signaling pathways, leading to its biological effects.
類似化合物との比較
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Piperidine Carboxamide Derivatives
Key Observations :
- Heterocyclic Moieties: The target compound’s imidazolidinedione group differs from the thienopyrimidinone in and the pyrimidine in .
- Aromatic Substituents : The 2-methylphenyl group in the target compound is less polar than the 2-methoxyphenyl in or the 2,4-difluorobenzyl in . Methyl groups may reduce metabolic oxidation compared to methoxy or halogenated analogs.
- Backbone Modifications : Unlike the carbothioamide in , the target compound uses a carboxamide linker, which is more metabolically stable but less flexible.
Hypothetical Pharmacological and Physicochemical Properties
- Lipophilicity : The 2-methylphenyl group (logP ~3.5 estimated) may confer higher lipophilicity than the 2-methoxyphenyl (logP ~2.8) in , enhancing blood-brain barrier penetration.
- Solubility : The 2-methoxyethyl side chain could improve aqueous solubility compared to purely aromatic analogs like , which features a dichlorophenyl group.
- Target Selectivity: The imidazolidinedione’s hydrogen-bonding capacity might favor kinase or protease inhibition, whereas thienopyrimidinones ( ) are often associated with tyrosine kinase inhibition.
生物活性
The compound 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide is a complex organic molecule with potential therapeutic applications. Its unique structural features, including a piperidine ring and an imidazolidinone moiety, suggest diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
- IUPAC Name : 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide
- Molecular Formula : C19H26N4O4
- Molecular Weight : 366.43 g/mol
While the precise biological mechanisms of this compound are still under investigation, similar compounds have been shown to interact with various molecular targets. Piperidine derivatives, for instance, often exhibit activity against enzymes and receptors involved in cancer proliferation and inflammation.
Anticancer Potential
Research indicates that compounds structurally related to 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide may possess significant anticancer properties. A study on related piperidine derivatives has demonstrated their ability to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. This mechanism is crucial for the development of new chemotherapeutic agents targeting various cancers.
Antimicrobial Activity
Similar compounds have also shown promising antimicrobial properties. The introduction of specific functional groups can enhance the efficacy of these compounds against a range of bacterial and fungal pathogens.
Study 1: Antiproliferative Activity
A comparative study on piperidine derivatives demonstrated that certain structural modifications can lead to increased antiproliferative activity against prostate cancer cell lines. The most potent compound in this study exhibited an IC50 value of 120 nM, indicating a strong inhibitory effect on cell growth .
| Compound | IC50 (nM) | Target |
|---|---|---|
| Compound A | 120 | Tubulin |
| Compound B | 250 | Other targets |
| Compound C | 300 | Unknown |
Study 2: Mechanistic Insights
In vitro assays revealed that piperidine derivatives could induce mitotic arrest in leukemia cells by inhibiting tubulin dynamics. This finding suggests that the compound may act similarly by disrupting microtubule formation, a critical process in cell division .
| Cell Line | Mitotic Index (%) | Control |
|---|---|---|
| K562 | 72 | 2 |
| DU-145 | 83 | 82 |
Q & A
Q. Q1: What are the optimal synthetic routes for 4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]-N-(2-methylphenyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation of substituted piperidine and imidazolidinone precursors. Key steps include:
- Coupling reactions : Use 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) as coupling reagents to enhance yield .
- Reflux conditions : For cyclization, employ HBr in acetic acid under reflux (e.g., 80–100°C for 6–12 hours) to ensure complete ring closure .
- Purification : Utilize column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol to achieve ≥98% purity .
Q. Q2: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- Primary characterization :
- Contradiction resolution :
Advanced Research Questions
Q. Q3: How can structure-activity relationships (SAR) guide the design of analogs targeting dual receptor affinities?
Methodological Answer:
- Core modifications :
- Biological assays :
Q. Q4: What experimental strategies validate the compound's mechanism of action in vitro and in vivo?
Methodological Answer:
- In vitro :
- Enzyme inhibition : Perform kinetic assays (e.g., fluorescence polarization) to measure IC50 against target enzymes like kinases or proteases .
- Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK-293 or primary neuronal cultures .
- In vivo :
Q. Q5: How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Source analysis :
- Statistical approaches :
Q. Q6: What computational methods predict the compound’s interaction with off-target receptors?
Methodological Answer:
- Docking studies :
- Machine learning :
Specialized Methodological Considerations
Q. Q7: How can isotopic labeling (e.g., 14C or 3H) track metabolic pathways in preclinical models?
Methodological Answer:
- Synthesis of labeled analogs :
- Metabolic profiling :
Q. Q8: What strategies mitigate stability issues (e.g., hydrolysis) during formulation?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
